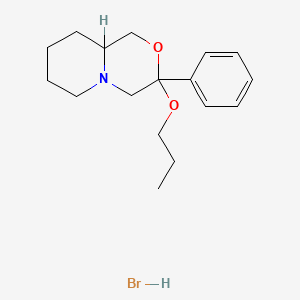
Octahydro-3-phenyl-3-propoxypyrido(2,1-c)(1,4)oxazine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-3-phenyl-3-propoxypyrido(2,1-c)(1,4)oxazine hydrobromide is a complex heterocyclic compound that belongs to the class of oxazines This compound is characterized by its unique structure, which includes a pyrido-oxazine ring system fused with a phenyl and propoxy group
Preparation Methods
The synthesis of Octahydro-3-phenyl-3-propoxypyrido(2,1-c)(1,4)oxazine hydrobromide involves several steps. One common synthetic route includes the reaction of 3-hydroxy-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,8-diones with appropriate reagents to form the desired compound . The reaction conditions typically involve the use of ammonium acetate or acetic acid to promote the oxazinone ring-opening transformation . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Octahydro-3-phenyl-3-propoxypyrido(2,1-c)(1,4)oxazine hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds . In biology, it has been studied for its potential as a molecular switch in single-molecule electronics . In medicine, it is being explored for its potential therapeutic properties, including its use as an inhibitor of specific enzymes or receptors . Additionally, it has applications in the industry as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Octahydro-3-phenyl-3-propoxypyrido(2,1-c)(1,4)oxazine hydrobromide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Octahydro-3-phenyl-3-propoxypyrido(2,1-c)(1,4)oxazine hydrobromide can be compared with other similar compounds, such as 1,4-oxazine and its derivatives . These compounds share a similar oxazine ring structure but differ in their substituents and overall molecular architecture. The uniqueness of this compound lies in its specific combination of phenyl and propoxy groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
126806-97-1 |
|---|---|
Molecular Formula |
C17H26BrNO2 |
Molecular Weight |
356.3 g/mol |
IUPAC Name |
3-phenyl-3-propoxy-4,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine;hydrobromide |
InChI |
InChI=1S/C17H25NO2.BrH/c1-2-12-19-17(15-8-4-3-5-9-15)14-18-11-7-6-10-16(18)13-20-17;/h3-5,8-9,16H,2,6-7,10-14H2,1H3;1H |
InChI Key |
XSVPGFRAMPZORF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1(CN2CCCCC2CO1)C3=CC=CC=C3.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















